Zedoarondiol

Beschreibung

Current Research Landscape of Zedoarondiol Current research on this compound is focused on elucidating its mechanisms of action at the molecular level and exploring its potential in various disease models. Studies are investigating its effects on inflammation, oxidative stress, cell proliferation, and cell migration.researchgate.netmedchemexpress.comkarger.comtandfonline.comnih.govAdvanced techniques such as single-cell RNA sequencing are being employed to understand its impact on cellular heterogeneity in diseases like atherosclerosis.researchgate.netfrontiersin.orgThe research landscape indicates ongoing efforts to understand the full pharmacological profile of this compound and its potential as a lead compound for drug development.ontosight.ai

Research Findings:

This compound has been the subject of several studies investigating its biological activities. Key findings include:

Anti-inflammatory Activity: this compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in stimulated macrophage cells. chemfaces.comfrontiersin.orgfrontiersin.org This activity is associated with the suppression of the NF-κB pathway and the inhibition of iNOS and COX-2 expression. chemfaces.comfrontiersin.org

Antioxidant Activity: Studies have shown that this compound possesses antioxidant properties. medchemexpress.com It has been reported to upregulate superoxide dismutase (SOD) activity and suppress the formation of malondialdehyde (MDA) and reactive oxygen species (ROS) in endothelial cells. medchemexpress.comkarger.com This effect is linked to the activation of the Nrf2 pathway, promoting the nuclear translocation of Nrf2 and the upregulation of downstream antioxidant enzymes like HO-1 and NQO1. medchemexpress.comkarger.com

Effects on Cell Proliferation: this compound has shown inhibitory effects on the proliferation of certain cell types. It has been reported to suppress the proliferation and DNA synthesis of vascular smooth muscle cells (VSMCs) induced by PDGF-BB, inducing cell cycle arrest in the G0/G1 phase. medchemexpress.cominvivochem.cn This involves the activation of AMPK and ACC and the inhibition of mTOR and p70S6K phosphorylation. medchemexpress.com It has also been shown to inhibit human bronchial smooth muscle cell proliferation, potentially through the CAV-1/PDGF signaling pathway. nih.gov

Effects on Cell Adhesion and Migration: Research indicates that this compound can inhibit the adhesion and transendothelial migration of inflammatory cells. researchgate.nettandfonline.com It has been shown to reduce the adhesion of THP-1 monocytes to endothelial cells and inhibit their migration across the endothelial barrier. researchgate.nettandfonline.com This effect is potentially mediated by regulating the expression of adhesion molecules like VCAM-1 and ICAM-1 and influencing pathways such as the CXCL12/CXCR4 axis and NF-κB signaling. researchgate.nettandfonline.comnih.gov

Cytotoxicity: this compound has exhibited cytotoxicity against certain cancer cell lines, such as the KG1a leukemic cell line. researchgate.net

Data Tables:

Here are some interactive data tables summarizing key research findings:

Summary of this compound's Bioactivities

Note: This table summarizes key reported bioactivities and associated mechanisms.

| Bioactivity | Observed Effects / Mechanisms | References |

|---|---|---|

| Anti-inflammatory | Inhibits production of NO, PGE2, TNF-α, IL-6, IL-1β; Suppresses NF-κB pathway; Inhibits iNOS and COX-2 expression. | chemfaces.comfrontiersin.orgfrontiersin.org |

| Antioxidant | Upregulates SOD; Suppresses MDA and ROS formation; Activates Nrf2 pathway (Nrf2 nuclear translocation, HO-1, NQO1 upregulation). | medchemexpress.comkarger.com |

| Antiproliferative | Inhibits VSMC proliferation (PDGF-BB-induced); Induces G0/G1 cell cycle arrest; Activates AMPK/ACC; Inhibits mTOR/p70S6K; Inhibits HBSMC proliferation. | medchemexpress.comnih.govinvivochem.cn |

| Anti-atherosclerotic | Ameliorates AS plaques; Inhibits monocyte migration and adhesion; Regulates CXCL12/CXCR4 pathway; Decreases PI3K, AKT, NF-κB expression. | researchgate.nettandfonline.comnih.gov |

| Cytotoxicity | Cytotoxic against KG1a leukemic cells. | researchgate.net |

Sources of this compound

Note: This table lists some reported plant sources from which this compound has been isolated.

| Plant Species | Family | References |

|---|---|---|

| Curcuma phaeocaulis | Zingiberaceae | chemfaces.com |

| Curcuma heyneana | Zingiberaceae | chemfaces.comfrontiersin.org |

| Curcuma aromatica | Zingiberaceae | medchemexpress.com |

| Curcuma cf. amada (En-Lueang) | Zingiberaceae | researchgate.net |

| Curcuma longa | Zingiberaceae | nih.gov |

| Curcuma comosa | Zingiberaceae | researchgate.net |

Effect of this compound on HUVEC Viability (Ox-LDL induced injury)

Note: Data adapted from a study on ox-LDL induced HUVEC injury.

| Treatment | This compound Concentration (µg/mL) | HUVEC Viability (% of Control) | Significance vs. ox-LDL group | References |

|---|---|---|---|---|

| Control | 0 | 100 | - | karger.com |

| ox-LDL | 0 | 42 | - | karger.com |

| ox-LDL + this compound | 5 | ~74 | P<0.05 | karger.com |

| ox-LDL + this compound | 10 | ~85 | P<0.05 | karger.com |

| ox-LDL + this compound | 20 | ~98 | P<0.05 | karger.com |

| This compound only | 20 | ~100 | P>0.05 vs. control | karger.com |

Eigenschaften

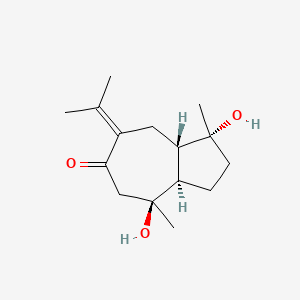

IUPAC Name |

3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIKNNOOLCGADE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98644-24-7 | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 - 134 °C | |

| Record name | Zedoarondiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036448 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Advanced Extraction/isolation Methodologies for Research Purposes

Botanical Sources and Distribution of Zedoarondiol Precursors

This compound is a sesquiterpene lactone that has been isolated from various species within the Curcuma genus, which belongs to the Zingiberaceae family. nih.govkarger.com This genus is widely distributed in tropical and subtropical regions across Asia, Australia, and South America. researchgate.net Specifically, this compound has been identified in the rhizomes of Curcuma zedoaria (white turmeric), Curcuma phaeocaulis, Curcuma kwangsiensis, and Curcuma cf. amada (En-Lueang). nih.govmdpi.comnih.govresearchgate.net

Curcuma zedoaria is a well-known source of various sesquiterpenes, including this compound. ijfans.orgd-nb.inforesearchgate.net Other notable sesquiterpenes found in C. zedoaria rhizomes include curcumol, curdione, germacrone, curzerenone, and furanodiene. researchgate.netijfans.orgd-nb.inforesearchgate.net The chemical composition of Curcuma species can vary depending on factors such as genotype, environmental conditions, harvest time, and extraction methods. mdpi.com

Curcuma phaeocaulis, also known as Ezhu in Traditional Chinese Medicine, is another source of this compound. mdpi.combanglajol.info Its rhizomes contain a variety of volatile oils and sesquiterpenes. banglajol.infobanglajol.info

Curcuma kwangsiensis is likewise recognized as a source of sesquiterpenoids, with studies identifying this compound among its constituents. mdpi.comresearchgate.netresearchgate.net

Curcuma cf. amada, known as En-Lueang in Thailand, has also been reported to contain this compound in its rhizomes. researchgate.net

The presence and concentration of this compound and other sesquiterpenoids can differ among these species and even within the same species from different geographical locations or cultivated under different conditions. mdpi.com

Optimized Extraction Methodologies for this compound Acquisition in Research

The extraction and isolation of this compound from plant matrices for research purposes involve various methodologies aimed at maximizing yield and purity. Conventional extraction techniques often include using organic solvents or steam distillation. mdpi.com However, these methods can have drawbacks such as long extraction times, high solvent consumption, and potential degradation of thermolabile compounds. mdpi.comscielo.br

Research efforts have focused on optimizing extraction parameters and employing advanced techniques to overcome these limitations and enhance the efficiency of this compound acquisition.

Response Surface Methodology Applications in Extraction Optimization

Response Surface Methodology (RSM) is a statistical technique widely used to model and optimize extraction processes by evaluating the relationships between multiple independent variables and one or more response variables. researchgate.netmdpi.com This approach helps in determining the optimal conditions for maximizing the extraction yield of target compounds like this compound. researchgate.netnih.gov

Studies have applied RSM to optimize the extraction of bioactive compounds from Curcuma species, including parameters such as extraction temperature, time, and solvent concentration. researchgate.netnih.gov For instance, RSM has been utilized to optimize the extraction of antioxidants from Curcuma zedoaria leaves, identifying optimal conditions that resulted in high antioxidant activity. researchgate.netnih.gov While these studies may focus on broader classes of compounds or different plant parts, the principles and methodologies of RSM are directly applicable to optimizing the extraction of specific sesquiterpenes like this compound from Curcuma rhizomes. researchgate.netresearchgate.net

The application of RSM typically involves designing experiments to explore the response surface, fitting a statistical model to the experimental data, and using the model to predict the optimal extraction conditions. researchgate.netmdpi.com This allows researchers to efficiently identify the most influential factors and their interactions, leading to improved extraction efficiency and yield for this compound. researchgate.netmdpi.com

Advanced Chromatographic Techniques for this compound Isolation from Complex Mixtures

After initial extraction, this compound is typically present in a complex mixture with other compounds from the plant matrix. Advanced chromatographic techniques are essential for the isolation and purification of this compound from these mixtures for research purposes.

Commonly employed chromatographic methods for the purification of natural products, including sesquiterpenoids from Curcuma species, include column chromatography (such as silica gel and reversed-phase C18), Sephadex LH-20 chromatography, HPLC (High-Performance Liquid Chromatography), and preparative TLC (Thin-Layer Chromatography). mdpi.comresearchgate.netiipseries.org

HPLC is a versatile technique widely used for the separation, identification, and quantification of compounds in complex mixtures based on their chemical properties. iipseries.orgmdpi.com Preparative HPLC is particularly valuable for isolating larger quantities of pure compounds for further research. iipseries.orgmdpi.com Centrifugal Partition Chromatography (CPC) has also been shown to be effective for the isolation of major constituents, including sesquiterpenes, from Curcuma extracts in a single step. mdpi.com

These chromatographic techniques exploit differences in the polarity, size, and affinity of compounds to stationary and mobile phases, allowing for the separation and isolation of this compound with high purity for detailed research investigations. mdpi.comiipseries.orgmdpi.com

Green Chemistry Approaches in this compound Extraction Research

In line with the principles of green chemistry, there is a growing interest in developing environmentally friendly and sustainable extraction methods for natural products. mdpi.comchemmethod.comwiley-vch.de Green extraction approaches aim to reduce energy consumption, minimize solvent usage, utilize safer solvents, and decrease waste generation. mdpi.comchemmethod.comwiley-vch.deresearchgate.net

While specific studies focusing solely on green chemistry approaches for this compound extraction were not prominently found, research on the green extraction of phytoconstituents from natural products provides a relevant framework. chemmethod.comresearchgate.net Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE) using environmentally friendly solvents like supercritical CO2, and pressurized liquid extraction (PLE) are considered green alternatives to conventional methods. scielo.brchemmethod.comresearchgate.netarcjournals.org These techniques can offer advantages such as reduced extraction time, lower solvent consumption, and improved extraction efficiency. scielo.brchemmethod.comarcjournals.org

The application of green chemistry principles to this compound extraction research would involve exploring the use of these alternative techniques and solvents to develop more sustainable and efficient processes for obtaining this compound. chemmethod.comresearchgate.netnih.gov

Biosynthetic Pathways and Biotransformation Studies of Zedoarondiol

Elucidation of Zedoarondiol Biosynthesis in Natural Sources

This compound is a natural metabolite identified in Curcuma species. taylorandfrancis.com Investigations utilizing callus suspension cultures derived from Curcuma zedoaria have provided valuable insights into the biosynthetic route of guaiane-type sesquiterpenes. sci-hub.se Germacrone, a sesquiterpene with a ten-membered ring, is considered a pivotal intermediate in the biosynthesis of various sesquiterpene types, including guaiane and eudesmane skeletons. sci-hub.se

Research indicates that germacrone undergoes transformation into guaiane-type sesquiterpenes, such as this compound, potentially via intermediates like germacrone 4,5-epoxide. sci-hub.se Experiments where (4S, 5S)-germacrone 4,5-epoxide was introduced to C. zedoaria suspension cells resulted in the production of this compound and isothis compound, among other compounds. sci-hub.se These findings suggest that germacrone 4,5-epoxide serves as a key intermediate in the biosynthetic pathway leading to this compound within Curcuma zedoaria. sci-hub.se

Enzymatic Mechanisms in this compound Biogenesis

While the specific enzymes directly catalyzing the formation of this compound are still under investigation, the biosynthesis of sesquiterpenes from FPP is mediated by terpene synthases. mdpi.com These enzymes are crucial for the cyclization and rearrangement of FPP, generating the core structures of sesquiterpenes. nih.govmdpi.com

Biotransformation studies employing fungal strains have also contributed to understanding potential enzymatic steps in this compound formation. For example, a strain of Aspergillus niger has demonstrated the capability to transform (+)-germacrone-4,5-epoxide into this compound and isothis compound. taylorandfrancis.comrjpbcs.com This microbial transformation highlights possible enzymatic reactions, such as hydration and rearrangement, that could be involved in the conversion of epoxide precursors into this compound.

Biotransformation Studies of this compound and Related Sesquiterpenoids

Biotransformation studies involving sesquiterpenoids, including those structurally related to this compound, have been conducted using various biological systems, such as cultured plant cells and microorganisms. Callus suspension cultures of Curcuma zedoaria have shown the capacity to biotransform germacrone and its epoxide into guaiane-type sesquiterpenes like this compound and isothis compound. sci-hub.se These studies not only support the proposed biosynthetic routes but also demonstrate the enzymatic potential of plant cells in culture.

Microbial biotransformation has emerged as a valuable method for the production of this compound and related compounds. As previously mentioned, Aspergillus niger can convert germacrone-4,5-epoxide into this compound and isothis compound. taylorandfrancis.comrjpbcs.com These microbial processes can sometimes yield metabolites identical to those found in the native plant sources, offering an alternative route for obtaining these compounds. taylorandfrancis.com

Biotransformation processes can involve a range of reactions, including oxidation, reduction, hydroxylation, and cyclization, facilitated by microbial or enzymatic activity. rjpbcs.comtandfonline.com Investigations into the biotransformation of other sesquiterpenoids by fungi and plant cell cultures further illustrate the enzymatic diversity involved in modifying these natural products. rjpbcs.com

Genetic and Molecular Regulation of this compound Biosynthesis

The genetic and molecular regulation of terpenoid biosynthesis, encompassing sesquiterpenes like this compound, involves the regulation of genes encoding the enzymes within the biosynthetic pathways. Key enzymes in terpenoid biosynthesis include those in the MVA and MEP pathways, which are responsible for producing the isoprene units IPP and DMAPP, the building blocks for FPP. mdpi.com

While detailed information specifically on the genes regulating this compound biosynthesis in Curcuma zedoaria is not extensively available in the provided search results, research on the biosynthesis of other compounds in Curcuma species, such as curcuminoids, has identified relevant genes and transcription factors. researchgate.netijfmr.com For example, studies on curcuminoid biosynthesis in C. zedoaria and C. longa have identified genes encoding enzymes like diketide CoA synthase (DCS) and curcumin synthase (CURS), which are involved in curcuminoid production. researchgate.netijfmr.com Although this compound is a sesquiterpene and distinct from curcuminoids, the approaches used to study curcuminoid biosynthesis, such as gene isolation and expression analysis, are applicable to investigating sesquiterpene biosynthesis. researchgate.net

Transcription factors, such as MYB proteins, are known regulators of flavonoid biosynthesis in plants and may also play a role in the regulation of terpenoid pathways. tea-science.com Further research is necessary to pinpoint the specific genes and regulatory elements that govern the expression of enzymes involved in the biosynthesis of this compound in Curcuma species.

Chemical Synthesis and Structural Modification Strategies of Zedoarondiol

Asymmetric Total Synthesis Approaches to Zedoarondiol and its Core Skeleton

Asymmetric total synthesis aims to construct a target molecule in a stereoselective manner, yielding a specific enantiomer. While direct asymmetric total synthesis of this compound is not extensively detailed in the provided search results, research on the asymmetric synthesis of related guaiane-type sesquiterpenes and their core skeletons provides relevant insights.

One approach involves the facile assembly of the this compound carboskeleton using highly functionalized intermediates. acs.orgresearchgate.netnih.govacs.org For instance, a structure obtained through intermolecular radical reaction of O,Se-acetals generated via seleno-Pummerer rearrangement has been utilized for this purpose. researchgate.netnih.govacs.org This suggests that convergent synthetic strategies, building complexity from smaller, functionalized fragments, are relevant to accessing the this compound framework.

Another study describes an asymmetric route to the guaiane-type sesquiterpene phaeocaulisin A, which shares the core guaiane skeleton with this compound. acs.org This synthesis involved an enantioselective synthesis of a lactone intermediate, followed by sequential diastereoselective cyclizations to construct the tetracyclic framework. acs.org Although phaeocaulisin A has a more complex tetracyclic structure compared to the bicyclic this compound, the methodologies employed for stereocontrol in constructing the guaiane core are pertinent. The strategy built on the enantioselective synthesis of a lactone dienoate intermediate, which was then "folded" using two sequential diastereoselective SmI2-mediated cyclizations. acs.org

Research into the asymmetric total synthesis of other complex natural products with fused ring systems, such as benzenoid cephalotane-type diterpenoids, also highlights relevant methodological advancements in constructing cyclic skeletons with controlled stereochemistry. nih.gov These approaches often involve cascade reactions and the precise formation of multiple C-C bonds and chiral centers in a single step. nih.gov

Semi-synthetic Derivatization of this compound

Semi-synthetic derivatization involves using a naturally occurring compound as a starting material to synthesize new analogs or derivatives. While specific detailed examples of semi-synthetic derivatization of this compound are not extensively provided, the general concept of semi-synthesis of natural products and the modification of sesquiterpenoids are discussed in the search results.

Semi-synthesis services for natural products are available, indicating that chemical modifications of isolated natural compounds are a common practice in research. bocsci.com Sesquiterpenoids, in general, are known to undergo complex transformations such as cyclization, rearrangement, and oxidation, which can be leveraged in semi-synthetic routes. nih.gov

The isolation of this compound alongside other sesquiterpenes from natural sources like Curcuma species suggests that these related compounds could potentially serve as starting materials for semi-synthetic transformations to yield this compound or its derivatives. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Synthesis of this compound Analogs and Stereoisomers for Research

The synthesis of analogs and stereoisomers of natural products is crucial for exploring structure-activity relationships and identifying compounds with improved properties. This compound itself has multiple chiral centers , which means various stereoisomers are possible. Guaiane-type sesquiterpenoids, including this compound, feature multiple chiral carbons, leading to a variety of stereoisomers, diastereoisomers, enantiomers, and epimers. nih.gov

Research on guaiane-type sesquiterpenes from Curcuma species has identified several related compounds that can be considered natural analogs or stereoisomers of this compound, such as isothis compound and (1S,4S,5S,10R)-zedoarondiol. nih.govmdpi.com The isolation and structural elucidation of these compounds provide a basis for understanding the structural variations within this class.

Synthetic efforts towards guaiane-type sesquiterpenes, such as the asymmetric synthesis of phaeocaulisin A, can also provide access to key intermediates that could be diverted towards the synthesis of this compound analogs or stereoisomers. acs.org The ability to synthesize enantioenriched intermediates is particularly important for preparing specific stereoisomers for biological evaluation. acs.org

The synthesis of "man-made" curcumin analogues is mentioned as a strategy to overcome limitations of the natural compound, suggesting a similar approach is relevant for this compound. researchgate.net This involves designing and synthesizing compounds with modified structures to investigate their biological activities.

Methodological Advancements in this compound Chemical Synthesis

Advancements in organic synthesis methodologies have a direct impact on the efficiency and selectivity of synthesizing complex molecules like this compound. Several general advancements in chemical synthesis highlighted in the search results are applicable.

One relevant area is the development of new methods for constructing carbocyclic skeletons, such as sequential allenylidene/vinylidene cyclization for stereoselective construction of bicyclic carbocycles. acs.org Such methods can be valuable for building the guaiane core of this compound.

The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and cyclizations, has proven effective in the synthesis of complex natural products with fused ring systems. nih.govresearchgate.net A palladium-catalyzed cyclopropanol ring-opening carbonylation was used to access a key intermediate in the synthesis of (±)-phaeocaulisin A, demonstrating the utility of such methods. researchgate.net

Radical-based reactions, including intermolecular radical reactions of O,Se-acetals, have been employed for the facile assembly of the this compound carboskeleton. researchgate.netnih.govacs.org This indicates the utility of radical chemistry in constructing the complex framework.

Asymmetric synthesis techniques, such as enantioselective dihydroxylation and the use of specific ligands, are crucial for controlling the stereochemistry of the synthesized product. acs.org The development of dual-organocatalyst-promoted asymmetric cascade reactions also represents an advancement in achieving high enantioselectivity. acs.org

Furthermore, the broader field of "green synthesis" is exploring environmentally friendly methods for producing chemical compounds, including using bioresources and reducing the need for toxic solvents and high energy consumption. researchgate.netmdpi.com While not specifically detailed for this compound, these advancements in sustainable synthesis could influence future approaches to its production.

The development of new synthetic protocols providing concise and "green" access to complex molecules, such as unsymmetrical biheteroarenes, illustrates the ongoing efforts to improve synthetic efficiency and reduce environmental impact. acs.org These general advancements contribute to the broader toolkit available for the synthesis of natural products like this compound.

Data Tables

Preclinical Pharmacological Investigations of Zedoarondiol

Anti-inflammatory Activities of Zedoarondiol in Preclinical Models

This compound has demonstrated anti-inflammatory effects in various preclinical models, primarily by modulating the production of pro-inflammatory mediators, inhibiting inflammatory cell activity, and interfering with inflammatory signaling pathways. karger.commedchemexpress.comnih.govresearchgate.netspringermedizin.deresearchgate.netb-cdn.netresearchgate.netnih.govmedchemexpress.com

Attenuation of Pro-inflammatory Mediators Production

Research shows that this compound can significantly reduce the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage and mouse peritoneal macrophage cells, this compound dose-dependently inhibited the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β). nih.govresearchgate.net Consistent with these findings, this compound also suppressed the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the mRNA expressions of iNOS, COX-2, TNF-α, IL-6, and IL-1β in a concentration-dependent manner in RAW 264.7 cells. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs) injured by oxidized low-density lipoprotein (ox-LDL), this compound at concentrations of 5-20 µg/mL suppressed the secretion and protein expression of IL-1β, TNF-α, and MCP-1. medchemexpress.com

Inhibition of Inflammatory Cell Migration and Adhesion

This compound has been shown to inhibit the migration and adhesion of inflammatory cells. Studies using an oxidative stress-induced HUVEC injury model demonstrated that this compound significantly inhibited the adhesion of THP-1 monocytes to HUVECs and also had a significant inhibitory effect on THP-1 migration across endothelial cells. tandfonline.comtandfonline.comnih.gov This suggests a critical role for this compound in reducing early vascular inflammation. tandfonline.comtandfonline.com In vitro studies also confirmed that this compound decreased the migration and adhesion of human monocytic macrophage-like cell line (THP-1) monocytes to endothelial cells. researchgate.netnih.gov

Modulation of Inflammatory Signaling Pathways in Cellular Models

Investigations into the mechanisms underlying this compound's anti-inflammatory effects have revealed its ability to modulate several key signaling pathways. In LPS-stimulated RAW 264.7 cells, this compound inhibited the DNA binding activity and transcription activity of nuclear factor-kappa B (NF-κB). nih.gov This effect was accompanied by decreased degradation and phosphorylation of inhibitory kappa B (IκB)-alpha, which subsequently blocked NF-κB translocation to the nucleus. nih.gov this compound also attenuated the phosphorylations of IκB kinase (IKK), extracellular signal-regulated kinase (ERK), p38 mitogen-activated protein kinase (p38), and c-Jun N-terminal kinase (JNK) in LPS-stimulated RAW 264.7 cells. nih.govspringermedizin.decapes.gov.br These findings indicate that this compound inhibits iNOS, COX-2, and pro-inflammatory cytokine expressions by suppressing the phosphorylations of IKK and MAPKs, and by subsequently inactivating the NF-κB pathway. nih.gov In the context of oxidative stress-induced HUVEC injury, this compound was found to suppress the expression of adhesion molecules mediated by the inflammatory signaling pathway NF-κB p65. tandfonline.comtandfonline.com Furthermore, in ox-LDL-induced HUVECs, the protective effect of this compound was associated with the inhibition of inflammation and oxidative stress via the Nrf2 pathway. karger.commedchemexpress.com this compound induced nuclear Nrf2 translocation and upregulated the expression of HO-1, NQO1, and Nrf2 in the nucleus. medchemexpress.com

Anti-atherosclerotic Potential of this compound in Preclinical Studies

Preclinical studies have explored the potential of this compound in mitigating atherosclerosis, a chronic inflammatory disease of the vascular wall. researchgate.netresearchgate.nettandfonline.comtandfonline.comresearchgate.net Its anti-atherosclerotic potential is linked to its effects on vascular smooth muscle cell proliferation and the protection of endothelial cell integrity and function. karger.comresearchgate.netresearchgate.netnih.govuni.lu

Effects on Vascular Smooth Muscle Cell Proliferation

Vascular smooth muscle cell (VSMC) proliferation plays a significant role in the development of atherosclerosis and in-stent restenosis. karger.comnih.gov this compound has demonstrated inhibitory effects on VSMC proliferation. A previous study showed that this compound inhibited platelet-derived growth factor-BB (PDGF-BB)-induced VSMCs proliferation via the AMP-activated protein kinase (AMPK) pathway. karger.comkarger.comnih.govresearchgate.net this compound suppressed PDGF-BB-induced VSMCs proliferation and DNA synthesis and induced cell cycle arrest in the G0/G1 phase. medchemexpress.comkarger.comnih.gov Mechanistically, this compound activated AMPK and its downstream target ACC, inhibited the phosphorylation of mTOR and p70S6K, increased the expression of p53 and p21, and decreased the expression of CDK2 and cyclin E. medchemexpress.comkarger.comnih.gov Inhibition of AMPK abrogated this compound-mediated inhibition of VSMC proliferation, while activation of AMPK enhanced it. karger.comnih.gov

Protection of Endothelial Cell Integrity and Function

Endothelial cell dysfunction is a critical early event in atherosclerosis pathogenesis. karger.comresearchgate.net this compound has shown protective effects on endothelial cells. In ox-LDL-induced HUVECs, this compound attenuated endothelial cell injury, as evidenced by alleviated decreased cell viability and inhibited released LDH activity. karger.commedchemexpress.com This protective effect was associated with the inhibition of oxidative stress and inflammation via the Nrf2 pathway. karger.commedchemexpress.com this compound also upregulated SOD activity and suppressed the formation of MDA and ROS in injured HUVECs. karger.commedchemexpress.com Furthermore, this compound can inhibit monocyte adhesion to endothelial cells induced by oxidative stress by inhibiting the expression of adhesion molecules like VCAM-1 and ICAM-1 and reducing transendothelial migration of inflammatory cells. researchgate.nettandfonline.comtandfonline.comnih.gov This protective role in preserving endothelial cell barrier function is particularly relevant in the context of inflammatory cell transmigration across endothelial barriers. tandfonline.comtandfonline.com

Impact on Monocyte-Endothelial Interactions in Atherogenesis

Atherosclerosis is a chronic inflammatory disease of the vascular wall, and the interaction between monocytes and endothelial cells is a critical early event in its progression. researchgate.nettandfonline.comtandfonline.com Impairment of vascular endothelial cell barrier function leads to circulating monocytes migrating to the vascular endothelium and invading the vessel wall, exacerbating inflammation. tandfonline.comtandfonline.com

Preclinical studies have investigated the effects of this compound on monocyte-endothelial interactions relevant to atherogenesis. Research indicates that this compound can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which also contribute significantly to atherosclerosis and in-stent restenosis. karger.com this compound suppressed platelet-derived growth factor-BB (PDGF-BB)-induced VSMCs proliferation and DNA synthesis, leading to cell cycle arrest in the G0/G1 phase. karger.com This effect was found to be mediated through the activation of AMP-activated protein kinase (AMPK), which subsequently downregulates the mTOR/p70S6K pathway and upregulates the p53/p21 pathway. karger.com

Furthermore, this compound has been shown to attenuate endothelial cell injury induced by oxidized low-density lipoprotein (ox-LDL), a key factor in the development of atherosclerosis. medchemexpress.cnkarger.com Studies using human umbilical vein endothelial cells (HUVECs) demonstrated that this compound alleviated ox-LDL-induced injury, improving cell viability and reducing the release of lactate dehydrogenase (LDH). karger.com This protective effect is linked to the inhibition of oxidative stress. karger.com

This compound has also been shown to decrease the migration and adhesion of human monocytic macrophage-like cells (THP-1) to endothelial cells in vitro. researchgate.netnih.gov Single-cell RNA sequencing analysis in mice suggested that this compound reduced monocyte adhesion to endothelial cells by regulating the CXC chemokine ligand 12/CXC chemokine receptor 4 (CXCL12/CXCR4) pathway. researchgate.netnih.gov This was supported by Western blot analysis in THP-1 monocytes, which showed that this compound decreased the expression of downstream proteins in the CXCL12/CXCR4 pathway, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB). researchgate.net

Additionally, this compound has been reported to inhibit monocyte adhesion and the expression of vascular cell adhesion molecule (VCAM) and intercellular adhesion molecule (ICAM) in endothelial cells stimulated by oxidative stress. tandfonline.comresearchgate.net Research findings indicate that this compound significantly reduced the adhesion rate of THP-1 cells to HUVECs and decreased NF-κBβ-Ser536 phosphorylation levels in H2O2-stimulated HUVECs, hindering its capacity to bind to target genes like ICAM-1 and VCAM-1. tandfonline.comresearchgate.net These effects suggest a potential pharmacological basis for this compound to slow atherosclerosis progression by maintaining endothelial function. tandfonline.comresearchgate.net

Antioxidant Properties of this compound in Biological Systems

Oxidative stress plays a significant role in the pathogenesis of various diseases, including cardiovascular disorders and cancer. frontiersin.org this compound has demonstrated antioxidant properties in biological systems, contributing to its potential therapeutic effects. ontosight.aimedchemexpress.cn

Free Radical Scavenging Capabilities

This compound, as a sesquiterpenoid, contributes to the antioxidant activity observed in extracts from Curcuma species. ontosight.ai Antioxidant compounds can neutralize free radicals, unstable molecules that cause oxidative stress and cellular damage. frontiersin.orgbioline.org.br While the provided search results discuss the free radical scavenging activities of other compounds and extracts bioline.org.brnih.govresearchgate.net, they broadly categorize this compound as having antioxidant activity ontosight.aimedchemexpress.cn.

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct free radical scavenging, this compound influences endogenous antioxidant enzyme systems, which are crucial for protecting cells against oxidative damage. karger.comfrontiersin.org Superoxide dismutase (SOD) is a major endogenous antioxidant enzyme. karger.com Studies have shown that ox-LDL treatment decreases SOD activity in HUVECs, while pretreatment with this compound at concentrations of 10 and 20 µg/mL alleviated this decrease by 36% and 49%, respectively. karger.com

This compound also impacts the Nuclear Factor Erythroid 2–Related Factor 2 (Nrf2) pathway, a pivotal system regulating the expression of detoxifying enzymes and antioxidant proteins. medchemexpress.cnkarger.comfrontiersin.orgnih.gov In the presence of oxidative stress, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant and detoxifying genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1). karger.comnih.gov Research indicates that this compound induces nuclear Nrf2 translocation and upregulates the expression of HO-1 and NQO1 in injured HUVECs induced by ox-LDL. medchemexpress.cnkarger.com Compared to ox-LDL treatment alone, pretreatment with this compound further increased the expression of HO-1 and NQO1 by 12% and 28%, respectively. karger.com

The modulation of these antioxidant enzyme systems by this compound contributes to its protective effect against oxidative stress-induced cellular injury. karger.com

Anti-tumor and Anticancer Research on this compound (Preclinical)

Preclinical research has explored the potential of this compound as an anti-tumor and anticancer agent. ontosight.ainih.govdoaj.orgaip.org this compound is a sesquiterpenoid, a class of compounds known for their diverse biological activities, including anticancer properties. ontosight.aiontosight.ai

Inhibition of Cancer Cell Proliferation in In Vitro Models

Studies have indicated that this compound can inhibit the growth of certain cancer cells in vitro. ontosight.ai Sesquiterpenoids like this compound have been shown to inhibit the growth of various cancer cells. ontosight.aikarger.com For instance, other sesquiterpenes such as germacrone have demonstrated the ability to inhibit the proliferation of liver cancer cells. nih.gov this compound has been identified as a bioactive compound with potential anticancer activity in Curcuma aeruginosa-based kombucha through in silico study. doaj.org

While direct in vitro proliferation data for this compound on specific cancer cell lines is limited in the provided snippets, its classification as a compound with potential anticancer effects and the reported activities of related sesquiterpenoids support its investigation in this area. ontosight.ainih.govaip.org

Mechanisms of Apoptosis Induction in Preclinical Cancer Research

Research suggests that this compound may induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai Apoptosis induction is a key mechanism for many anticancer agents. frontiersin.orgscielo.br Sesquiterpenoids, including this compound, have been shown to induce apoptosis in cancer cells. ontosight.ai For example, curcumin, another compound found in Curcuma species, is known to induce apoptosis in human leukemia cells and inhibit the proliferation of cancer cells by arresting them in various phases of the cell cycle and inducing apoptosis. scielo.br Curcumin can up-regulate the expression of p53, a tumor suppressor gene, to promote apoptosis of cancer cells. nih.gov

While the direct mechanisms of apoptosis induction by this compound are not detailed in the provided snippets, its potential to induce apoptosis is noted as a key biological activity contributing to its potential in anticancer therapies. ontosight.ai Further research is needed to fully elucidate the specific pathways and mechanisms by which this compound triggers apoptosis in different cancer cell types. ontosight.ai

Compound Information

| Compound Name | PubChem CID |

| This compound | 14632997 |

| Curcumol | 14240392 |

| Curcumenol | 167812 |

| Isocurcumenol | 10399139 |

| Germacrone | 6436348 |

| Curcumin | 969516 |

| Demethoxycurcumin | 5469424 |

| Bisdemethoxycurcumin | 5315472 |

| Zedoalactone B | 15226640 |

| Isofuranodiene | 636458 |

| Furanodienone | 6442374 |

| Dehydrocurdione | 6442617 |

| 13-hydroxygermacrone | 10399140 |

| Zederone | 101286196 |

| Zedoarol | 46173920 |

| Gweicurculactone | 130117 |

| Curzerenone | 3081930 |

| Curcumenone | 153845 |

| 3,4-dihydroxybisabola-1,10-diene | 14633006 |

| Dehydro-6-gingerdione | |

| Alfa-curcumene | 92139 |

| Dihydrocurcumin | 10429233 |

| Hexahydrocurcumin | 5318039 |

| Bisacurone | 14287397 |

| Beta-tumerone | 196216 |

| Alfa-tumerone | 14632996 |

| ar-tumerone | |

| Vanillin | 1183 |

| Glechomanolide | 5281466 |

| Aerugidiol | |

| Furanodiene | |

| Curdione | |

| Neocurdione | |

| (E)-labda-8(17),12-dien-15,16-dial | |

| Zerumin A | |

| β-sitosterol | |

| (E)-15,16-bisnorlabda-8(17),11-dien-13-one | |

| 3-hydroxy-5-platyphyllone | |

| (3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol | |

| Centrolobol | |

| (3S)-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)-(6E)-6-hepten-3-ol |

Interactive Data Tables (Simulated):

Below are examples of how data from the research findings could be presented in tables.

Table 1: Effect of this compound on PDGF-BB-induced VSMCs Proliferation

| This compound Concentration (µg/mL) | Effect on VSMCs Proliferation (vs. PDGF-BB alone) | Assay Method | Citation |

| 5 | Decreased | Cell counting | karger.comresearchgate.net |

| 10 | Decreased (dose-dependent) | Cell counting | karger.comresearchgate.net |

| 20 | Decreased (dose-dependent) | Cell counting | karger.comresearchgate.net |

| 40 | Decreased (dose-dependent) | Cell counting | karger.comresearchgate.net |

| 5 | Decreased by 17% (P < 0.05) | CCK-8 assay | researchgate.net |

| 10 | Inhibitory effect | CCK-8 assay | karger.comresearchgate.net |

| 20 | Inhibitory effect | CCK-8 assay | karger.comresearchgate.net |

| 40 | Inhibitory effect | CCK-8 assay | karger.comresearchgate.net |

Table 2: Effect of this compound on PDGF-BB-induced DNA Synthesis in VSMCs

| This compound Concentration (µg/mL) | Effect on DNA Synthesis (vs. PDGF-BB alone) | Assay Method | Citation |

| 5 | Decreased by 18.5% (P < 0.05) | BrdU incorporation | karger.com |

| 10 | Decreased by 24.4% (P < 0.05) | BrdU incorporation | karger.com |

| 20 | Decreased by 26.2% (P < 0.05) | BrdU incorporation | karger.com |

Table 3: Effect of this compound on SOD Activity and MDA Levels in ox-LDL-induced HUVECs

| This compound Concentration (µg/mL) | Effect on SOD Activity (vs. ox-LDL alone) | Effect on MDA Level (vs. ox-LDL alone) | Citation |

| 5 | Not significantly affected | Decreased by 21% (P < 0.05) | karger.com |

| 10 | Alleviated decreased by 36% (P < 0.05) | Decreased by 31% (P < 0.05) | karger.com |

| 20 | Alleviated decreased by 49% (P < 0.05) | Decreased by 37% (P < 0.05) | karger.com |

These tables summarize some of the quantitative findings from the preclinical studies on this compound's effects.

Antimicrobial and Antifungal Research on this compound

Preclinical studies have explored the potential of this compound, a sesquiterpenoid found in Curcuma species, for its antimicrobial and antifungal properties. Research indicates that compounds from Curcuma zedoaria, including sesquiterpenes like this compound, exhibit antibacterial and antifungal activities. researchgate.net The rhizomes of Curcuma zedoaria have been traditionally used in medicine and are known to contain various bioactive secondary metabolites, including volatile oils and curcuminoids, which contribute to their pharmacological properties. researchgate.netsamipubco.com

Studies investigating the antimicrobial activity of different extracts from Curcuma zedoaria rhizomes have shown varying degrees of effectiveness against bacterial and fungal strains. For instance, methanol extracts of Curcuma zedoaria have demonstrated significant activity against certain Gram-negative bacteria. researchgate.net Ethyl acetate extracts exhibited moderate activity, while n-hexane extracts showed less activity against some Gram-negative bacteria. researchgate.net Another study on Curcuma zedoaria extracts using different organic solvents (n-hexane, ethyl acetate, and methanol) found that all fractions had moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with the n-hexane fraction showing better activity compared to methanol and ethyl acetate extracts at a concentration of 2,500 ppm for all tested bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) is a key metric used in preclinical antimicrobial research to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after incubation. litfl.comlibretexts.orgnih.govwikipedia.orgidexx.com MIC values provide a quantitative measure of an extract or compound's antimicrobial potency, with lower MICs indicating greater potency. wikipedia.org While general information on the antimicrobial activity of Curcuma extracts is available, specific detailed data, such as MIC values solely attributed to isolated this compound against a broad spectrum of microbial pathogens, were not extensively detailed in the search results. However, the reported antimicrobial activity of extracts containing this compound supports further investigation into the isolated compound's efficacy. researchgate.netnih.gov

Antifungal research on compounds from Curcuma species, including those containing this compound, also suggests potential. Curcuma zedoaria is known to possess antifungal activity and has been explored for potential use in applications like endodontic treatment irrigation solutions. researchgate.net Studies on the antifungal activity of Curcuma zedoaria extracts have shown activity against fungal strains. nih.gov

The mechanisms by which sesquiterpenoids like this compound exert antimicrobial effects can vary. General mechanisms of antimicrobial agents include disrupting cell wall or membrane synthesis, inhibiting protein or nucleic acid synthesis, or interfering with essential metabolic pathways. nih.gov Further research is needed to fully elucidate the specific mechanisms of action of this compound against various microorganisms. ontosight.ai

Molecular and Cellular Mechanisms of Action of Zedoarondiol

Regulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in these processes dovepress.com. Zedoarondiol has been shown to inhibit inflammation by suppressing the NF-κB pathway karger.com.

In resting cells, NF-κB dimers are held in the cytoplasm in an inactive state through association with inhibitory proteins, primarily IκBα dovepress.comfrontiersin.org. Activation of the NF-κB pathway typically involves the phosphorylation and subsequent degradation of IκBα, which allows NF-κB to translocate to the nucleus frontiersin.orgnih.govijbs.com. Molecular data indicates that this compound inhibits the degradation and phosphorylation of IκBα in lipopolysaccharide (LPS)-stimulated macrophage cells nih.govchemfaces.com. This effect is accompanied by a blocking of NF-κB translocation to the nucleus nih.govchemfaces.com.

Activation of the NF-κB pathway leads to the transcription of genes encoding pro-inflammatory mediators and adhesion molecules dovepress.comresearchgate.netnih.gov. This compound has been found to suppress the expression of key NF-κB mediated genes. In LPS-stimulated RAW 264.7 cells, this compound suppressed the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner nih.govchemfaces.com. These enzymes are involved in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), respectively, both significant mediators of inflammation nih.govresearchgate.net. Furthermore, this compound has been shown to decrease the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are also regulated by NF-κB tandfonline.com. This downregulation of adhesion molecules contributes to the inhibition of monocyte adhesion to endothelial cells tandfonline.comresearchgate.net.

Suppression of NF-κB DNA Binding and Transcriptional Activity

Modulation of MAPK Signaling Pathways (ERK, p38, JNK)

Mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), are involved in various cellular processes, including inflammation, cell stress responses, and proliferation thermofisher.comfrontiersin.orgnih.gov. Studies have indicated that this compound can modulate these pathways. This compound attenuated the phosphorylations of ERK, p38, and JNK in LPS-stimulated RAW 264.7 cells nih.govchemfaces.com. This suggests that the anti-inflammatory properties of this compound may also be linked to its ability to suppress the activation of these key MAPK signaling molecules nih.govchemfaces.com. Additionally, this compound's inhibition of human bronchial smooth muscle cell proliferation was associated with the inhibition of MAPK activation nih.gov.

Activation of AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a critical energy sensor that regulates various metabolic processes and has been implicated in inhibiting cell proliferation and inflammation genome.jp. This compound has been shown to activate the AMPK signaling pathway karger.comresearchgate.netnih.govmedchemexpress.com. This activation appears to play a role in the anti-proliferative effects of this compound on vascular smooth muscle cells (VSMCs) karger.comresearchgate.netnih.govresearchgate.net.

The mTOR (mammalian target of rapamycin)/p70S6K (p70 ribosomal protein S6 kinase) pathway is a key downstream target of AMPK and is involved in regulating cell growth and protein synthesis karger.comresearchgate.netresearchgate.net. Activation of AMPK by this compound leads to the inhibition of the phosphorylation of mTOR and p70S6K karger.comresearchgate.netnih.govmedchemexpress.com. This downregulation of the mTOR/p70S6K pathway contributes to the anti-proliferative effects of this compound, particularly in VSMCs karger.comresearchgate.netnih.govresearchgate.net.

Summary of this compound's Effects on Signaling Pathways

| Signaling Pathway | Effect of this compound | Key Mechanisms Involved | Relevant Biological Outcomes |

| NF-κB | Inhibition of activation | Inhibits IκBα degradation and phosphorylation, suppresses DNA binding and transcription | Reduced expression of pro-inflammatory mediators and adhesion molecules |

| MAPK (ERK, p38, JNK) | Attenuation of phosphorylation/activation | Inhibition of upstream kinases or direct modulation | Reduced inflammation, inhibited cell proliferation |

| AMPK | Activation | Upstream activation | Downregulation of mTOR/p70S6K, inhibited cell proliferation |

| mTOR/p70S6K (downstream of AMPK) | Downregulation of phosphorylation/activity | Activated AMPK inhibits this pathway | Inhibition of protein synthesis and cell proliferation |

Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Inflammatory Mediator | Effect of this compound (Concentration-Dependent Inhibition) |

| iNOS protein | Suppressed expression nih.govchemfaces.com |

| iNOS mRNA | Suppressed expression nih.govchemfaces.com |

| COX-2 protein | Suppressed expression nih.govchemfaces.com |

| COX-2 mRNA | Suppressed expression nih.govchemfaces.com |

| TNF-α | Inhibited production and expression nih.govchemfaces.com |

| IL-6 | Inhibited production and expression nih.govchemfaces.com |

| IL-1β | Inhibited production and expression nih.govchemfaces.com |

| NO | Inhibited production nih.govchemfaces.com |

| PGE2 | Inhibited production nih.govchemfaces.com |

Effect of this compound (20 µg/mL) on Inflammatory Protein Expression in Ox-LDL-Induced HUVECs

| Protein Expression | Change Compared to Ox-LDL Group | Citation |

| IL-1β | 14% reduction | karger.com |

| MCP-1 | 51% reduction | karger.com |

| TNF-α | 26% reduction | karger.com |

Effect of this compound on mTOR and p70S6K Phosphorylation in PDGF-BB-Stimulated VSMCs

| Protein Phosphorylation (Thr389) | Change Compared to PDGF Group (20 µg/mL this compound) | Citation |

| mTOR | 34.44% reduction | karger.com |

| p70S6K | 23.81% reduction | karger.com |

Upregulation of p53/p21 Pathway

This compound has been shown to induce cell cycle arrest, particularly in the G0/G1 phase, in various cell types, including vascular smooth muscle cells (VSMCs) researchgate.netkarger.com. A key mechanism underlying this effect is the upregulation of the p53/p21 pathway. This compound treatment leads to an increase in the protein expression of both p53 and p21 researchgate.netkarger.com. The tumor suppressor protein p53 plays a critical role in cell cycle regulation and can induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs) and CDK inhibitors (CDKIs) researchgate.netaginganddisease.orgmdpi.com. The protein p21, a direct transcriptional target of p53, is a potent CDKI that binds to and inhibits the activity of several cyclin-CDK complexes, thereby preventing cell cycle progression aginganddisease.orgmdpi.comnih.gov.

Research indicates that the upregulation of the p53/p21 pathway by this compound is mediated, at least in part, by the activation of AMP-activated protein kinase (AMPK) researchgate.netkarger.com. AMPK activation has been documented to lead to the accumulation of p53, which subsequently upregulates p21 expression through a transcriptional mechanism researchgate.netkarger.com. This AMPK-mediated upregulation of the p53/p21 pathway contributes to the observed cell cycle arrest and inhibition of cell proliferation induced by this compound researchgate.netkarger.com.

Data from studies investigating the effect of this compound on p53 and p21 expression in PDGF-BB-induced VSMCs demonstrate this upregulation. For instance, this compound treatment significantly increased the expression of p53 and p21 in these cells researchgate.netkarger.com. This effect was abrogated by an AMPK inhibitor (Compound C) and enhanced by an AMPK activator (AICAR), confirming the involvement of AMPK in this compound's action on the p53/p21 pathway researchgate.netkarger.com.

Activation of Nrf2 Signaling Pathway and Downstream Targets (HO-1, NQO1)

This compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a crucial defense mechanism against oxidative stress and inflammation karger.commedchemexpress.comfrontiersin.orgmedchemexpress.com. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH associated protein 1 (Keap1) karger.comfrontiersin.org. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates into the nucleus karger.comfrontiersin.org. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, inducing the transcription of various antioxidant and detoxifying enzymes karger.comfrontiersin.org.

Key downstream targets of Nrf2 include heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1), which play significant roles in cellular protection against oxidative damage and inflammation karger.comfrontiersin.org. This compound treatment has been shown to induce the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and NQO1 karger.commedchemexpress.commedchemexpress.com. This activation of the Nrf2/HO-1/NQO1 axis contributes to the protective effects of this compound against oxidative stress and inflammation, particularly in endothelial cells injured by oxidized low-density lipoprotein (ox-LDL) karger.com.

Experimental data supports the activation of this pathway by this compound. Studies have shown that this compound treatment increases the protein and mRNA expression levels of HO-1 and NQO1 in injured endothelial cells karger.com. Immunofluorescence staining has confirmed that this compound promotes the translocation of Nrf2 from the cytoplasm to the nucleus karger.com. The anti-oxidative effects of this compound were abolished by an inhibitor of Nrf2, further highlighting the importance of this pathway in its mechanism of action karger.com.

Regulation of CXCL12/CXCR4 Signaling Pathway

The CXC chemokine ligand 12 (CXCL12) and its receptor CXC chemokine receptor 4 (CXCR4) constitute a signaling axis involved in various biological processes, including cell migration, adhesion, and inflammation, which are relevant to conditions like atherosclerosis researchgate.netijbs.comnih.govnih.gov. This compound has been found to regulate the CXCL12/CXCR4 pathway, impacting cellular functions such as monocyte migration and adhesion researchgate.netnih.gov.

Research indicates that this compound can inhibit the migration and adhesion of monocytes to endothelial cells researchgate.netnih.gov. This effect is mediated, at least in part, through the regulation of the CXCL12/CXCR4 pathway researchgate.netnih.gov. Studies utilizing techniques such as single-cell RNA sequencing and Western blotting have demonstrated that this compound can decrease monocyte adhesion to endothelial cells by modulating this signaling axis nih.gov.

Furthermore, this compound's regulation of the CXCL12/CXCR4 pathway has been linked to effects on downstream signaling proteins, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and nuclear factor-kappa B (NF-κB) nih.gov. The CXCL12/CXCR4 axis is known to activate downstream pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, migration, and proliferation ijbs.comnih.govdovepress.com. This compound treatment has been shown to decrease the expression of PI3K, AKT, and NF-κB, suggesting that its inhibitory effects on monocyte behavior involve the modulation of these downstream effectors of the CXCL12/CXCR4 pathway nih.gov.

Impact on Cytoskeletal Dynamics and Endothelial Barrier Function

The integrity of the endothelial barrier is crucial for maintaining vascular homeostasis and is regulated by the endothelial cytoskeleton, primarily actin microfilaments and microtubules frontiersin.orgnih.govmednexus.org. Disruptions in cytoskeletal organization can lead to increased endothelial permeability and contribute to inflammatory processes frontiersin.orgnih.govmednexus.org. This compound has been shown to impact cytoskeletal dynamics and enhance endothelial barrier function tandfonline.comresearchgate.net.

Studies have demonstrated that this compound can reduce the adhesion of inflammatory cells, such as monocytes, to endothelial cells tandfonline.comresearchgate.net. This reduction in cell adhesion is associated with a more condensed cytoskeletal structure within the endothelial cells tandfonline.comresearchgate.net. The maintenance of a proper cytoskeletal structure is essential for the integrity of endothelial junctions and the regulation of paracellular permeability frontiersin.orgnih.govmednexus.org.

This compound's effect on endothelial barrier function is also linked to its ability to inhibit the expression of adhesion molecules, such as vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the adhesion and transendothelial migration of inflammatory cells tandfonline.comresearchgate.net. These adhesion molecules are often upregulated in response to inflammatory stimuli and oxidative stress tandfonline.com. This compound has been shown to decrease the levels of VCAM-1 and ICAM-1 in endothelial cells induced by oxidative stress tandfonline.comresearchgate.net. This inhibitory effect is associated with a decrease in the phosphorylation levels of NF-κB, a key transcription factor that regulates the expression of these adhesion molecules tandfonline.comresearchgate.net. By modulating cytoskeletal organization and reducing the expression of adhesion molecules, this compound contributes to the maintenance of endothelial barrier integrity and the reduction of inflammatory cell infiltration tandfonline.comresearchgate.net.

Interaction with Specific Molecular Targets (e.g., enzymes, receptors)

Beyond its effects on signaling pathways, research has also indicated potential direct or indirect interactions of this compound with specific molecular targets, including enzymes and receptors. As discussed in previous sections, this compound influences the activity and expression of various proteins involved in cellular signaling.

One notable interaction is the activation of AMPK researchgate.netkarger.com. While the precise mechanism of how this compound activates AMPK requires further investigation, this activation is a key step in its effects on the p53/p21 pathway and cell cycle regulation researchgate.netkarger.com.

In the context of endothelial cells and atherosclerosis, this compound has been shown to down-regulate the expression of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), a major scavenger receptor for ox-LDL uptake in endothelial cells karger.com. LOX-1 plays a pivotal role in the atherogenic process, and its downregulation by this compound contributes to the protective effects against ox-LDL-induced endothelial injury karger.com.

Furthermore, the regulation of the CXCL12/CXCR4 pathway implies an interaction with components of this system. CXCR4 is a G protein-coupled receptor (GPCR) that binds to CXCL12 ijbs.comnih.gov. This compound's ability to regulate this pathway suggests it may influence the binding of CXCL12 to CXCR4 or affect downstream signaling events initiated by this receptor-ligand interaction researchgate.netnih.gov.

Structure-activity Relationship Sar Studies of Zedoarondiol Derivatives

Identification of Key Pharmacophoric Elements of Zedoarondiol

Identifying the key pharmacophoric elements of this compound involves pinpointing the specific functional groups and structural features responsible for its observed biological activities. This compound is a sesquiterpenoid, a class of 15-carbon compounds known for diverse biological activities. ontosight.ai Its specific structure, including its functional groups and spatial arrangement, is understood to contribute to its potential biological effects. ontosight.ai

Research into the anti-inflammatory activity of this compound suggests its involvement in inhibiting key inflammatory pathways. This compound has been reported to attenuate lipopolysaccharide (LPS)-induced inflammation in murine macrophages by suppressing the nuclear factor-kappa B (NF-κB) pathway. karger.com It also inhibits the expression of iNOS, COX-2, and pro-inflammatory cytokines by downregulating NF-κB in LPS-stimulated murine macrophages. nih.govmdpi.com Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α. mdpi.comnih.govpensoft.net These findings indicate that structural features of this compound that interact with or modulate components of the NF-κB pathway, COX-2, iNOS, and the production of these cytokines are likely key pharmacophoric elements.

Correlating Structural Modifications with Biological Activities

Correlating structural modifications of this compound with changes in its biological activities is a central aspect of SAR studies. By systematically altering specific parts of the this compound molecule, researchers can determine which modifications enhance or diminish its desired effects.

While detailed studies specifically on this compound derivatives and their SAR were not prominently featured, the importance of structural modification for enhancing the efficacy and selectivity of natural products, including sesquiterpenoids, is a recognized strategy in drug development. nih.govnih.gov For example, studies on germacrone, another sesquiterpene, involved designing and synthesizing novel derivatives and investigating their inhibitory effects on cancer cells and c-Met kinase. rsc.org These studies aimed to identify structural changes that led to stronger inhibitory effects compared to the parent compound. rsc.org Similarly, research on oleanolic acid, a pentacyclic triterpenoid, has extensively explored structural modifications at various positions (e.g., C-3, C-28) to improve its antitumor activity. cjnmcpu.com These modifications, such as esterification and amidation of the C-28 carboxyl group, significantly enhanced the antitumor activity of oleanolic acid derivatives. cjnmcpu.com

Applying these principles to this compound, modifications to its hydroxyl groups, double bonds, or the sesquiterpene ring structure would likely impact its interactions with biological targets involved in inflammation and cancer. For instance, if the hydroxyl groups are crucial for hydrogen bonding interactions with an enzyme like COX-2 or a receptor in the NF-κB pathway, modifying or removing these groups could alter binding affinity and activity. Similarly, changes to the unsaturation pattern (double bonds) could affect the molecule's conformation, reactivity, and interaction with hydrophobic or electron-rich regions of a target.

The anti-inflammatory activity of this compound is linked to the inhibition of COX-2 and the reduction of pro-inflammatory cytokines. nih.govmdpi.comnih.govpensoft.net Therefore, structural modifications that enhance the binding affinity or inhibitory effect of this compound towards these targets would be of interest. Research on other COX-2 inhibitors has shown that specific substitutions can lead to significantly enhanced inhibitory activities and selectivities. researchgate.net

Computational Approaches in this compound SAR Analysis

Computational approaches play an increasingly vital role in modern SAR analysis, offering insights into molecular interactions and predicting the biological activity of compounds and their derivatives. Techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling can complement experimental SAR studies for this compound. samipubco.com

Molecular docking studies can predict the binding modes and affinities of this compound and its derivatives to target proteins, such as COX-2 or components of the NF-κB pathway. This helps in understanding how structural modifications might affect binding interactions. For example, molecular docking has been used to study the binding of compounds to COX-2, revealing the importance of specific interactions like hydrogen bonds and hydrophobic contacts for favorable binding energy. pensoft.netresearchgate.net

Molecular dynamics simulations can provide information on the stability of the compound-target complex and the dynamic behavior of the molecule, offering a more complete picture than static docking studies. samipubco.com Pharmacophore modeling aims to identify the essential 3D features of a molecule required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups. nih.govnaturalproducts.net This can help in designing new derivatives that retain or enhance these key features.

Computational predictions based on network pharmacology have been used to explore the synergistic properties of compounds and validate findings in experimental models. frontiersin.org For this compound, computational methods can be employed to:

Predict the binding sites and affinities of this compound and its derivatives to various inflammatory and cancer-related targets.

Design novel this compound derivatives with potentially improved activity or selectivity based on predicted interactions.

Analyze the impact of proposed structural modifications on the molecule's physicochemical properties relevant to biological activity, such as lipophilicity, solubility, and metabolic stability.

Filter databases of compounds to identify potential this compound-like molecules with desired pharmacophoric features. nih.gov

While specific computational SAR studies solely focused on this compound were not extensively detailed in the provided search results, the application of these techniques to other natural products and related compounds highlights their potential utility in elucidating the SAR of this compound and guiding the design of more potent and selective derivatives. mdpi.comresearchgate.netsamipubco.comresearchgate.netresearchgate.netmdpi.comnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Research of Zedoarondiol

Absorption and Distribution Studies in Animal Models

Absorption studies in animal models aim to quantify the rate and extent to which a substance enters the systemic circulation following administration by a particular route. nih.gov This is typically determined by analyzing drug concentrations in plasma or blood over time. Comparing systemic exposure after extravascular administration (e.g., oral) to intravenous administration allows for the determination of absolute bioavailability. Factors influencing absorption can include the route of administration and the physicochemical properties of the compound. nih.govjmchemsci.com

Distribution studies investigate how a compound is dispersed throughout the body once it has entered the bloodstream. This involves examining the concentration of the compound in various tissues and organs over time. guidetopharmacology.orgjmchemsci.com The volume of distribution (Vd), determined from plasma concentration data following intravenous administration, provides an indication of the extent of tissue distribution. Protein binding studies, often conducted in vitro, are also important as the extent of binding to plasma proteins can affect the amount of free, pharmacologically active drug available to distribute to tissues.

While the importance of these studies for characterizing the preclinical profile of a compound is well-established guidetopharmacology.orgnih.govnih.gov, specific detailed data on the absorption rate, extent of absorption, and tissue distribution of zedoarondiol in various animal models were not extensively detailed in the available literature. General principles of conducting such studies in target animal species involve quantifying the rate and extent of absorption for different routes of administration and, whenever possible, comparing with intravenous data to assess absolute bioavailability.

Metabolite Identification and Metabolic Pathways of this compound in Biological Systems

Metabolism is the process by which the body biochemically alters a compound, primarily through enzymatic reactions, often in the liver. guidetopharmacology.orgjmchemsci.com Metabolism studies in preclinical animal models aim to identify the metabolic pathways involved and the structures of the resulting metabolites. guidetopharmacology.org This information is vital for understanding how the compound is transformed within the body, which can impact its activity, duration of action, and potential for accumulation or excretion. guidetopharmacology.org

This compound is a sesquiterpene jmchemsci.cominvivochem.cn. Research indicates that metabolites of sesquiterpenes, including this compound, are formed in animal models and humans, often through phase I and phase II metabolic processes prior to excretion. invivochem.cn Phase I reactions typically involve oxidation, reduction, or hydrolysis, while phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate. invivochem.cn

Although the available information confirms that this compound undergoes metabolism in biological systems, specific detailed metabolic pathways and the structures of its primary metabolites in various animal species were not comprehensively described in the reviewed literature. Understanding these pathways is crucial for a complete pharmacokinetic profile and for interpreting pharmacodynamic effects, as metabolites may be active or inactive. guidetopharmacology.org

Excretion Profiles in Preclinical Species

Excretion is the process by which a compound and its metabolites are eliminated from the body. The primary routes of excretion are typically urine and feces, although other routes like respiration or sweat can also contribute. guidetopharmacology.orgjmchemsci.com Preclinical excretion studies in animal models aim to determine the main routes and rates of elimination. guidetopharmacology.orgnih.govnih.govjmchemsci.com This involves collecting and analyzing urine, feces, and sometimes bile or expired air after administration of the compound. guidetopharmacology.orgnih.gov

Determining the excretion profile helps to understand how quickly the compound is removed from the body and which organs are involved in its elimination. guidetopharmacology.orgjmchemsci.com This information is important for predicting potential drug interactions and for designing appropriate dosing regimens in later developmental stages. guidetopharmacology.org

Pharmacokinetic-Pharmacodynamic Correlations in Animal Studies